Lipophilicity Shift: Target Compound vs. Non-Chlorinated Thiophene Analog
The chlorine substituent at the thiophene 2-position significantly increases the computed octanol-water partition coefficient (XLogP3) compared to the chlorine-free parent structure, 2-Amino-1-(thiophen-3-yl)ethan-1-one [1][2]. This difference predicts a meaningful change in membrane permeability and protein binding behavior, key parameters in both medicinal chemistry campaigns and biochemical assay development.
| Evidence Dimension | Computed Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 1.3 |
| Comparator Or Baseline | 2-Amino-1-(thiophen-3-yl)ethan-1-one (PubChem CID 10796841): XLogP3 = 0.3 |
| Quantified Difference | +1.0 log unit (higher for the target compound) |
| Conditions | Computed by XLogP3 3.0 (PubChem 2019.06.18 release) for the free base form of each compound. |
Why This Matters
A one-log increase in lipophilicity can drastically alter a compound's passive membrane permeability and non-specific binding, affecting its suitability for cell-based assays or in vivo studies; procurement of the correct analog is therefore critical for reproducible results.
- [1] PubChem CID 82653701. 2-Amino-1-(2-chlorothiophen-3-yl)ethan-1-one (CAS 1540441-16-4). National Library of Medicine. Accessed May 1, 2026. View Source
- [2] PubChem CID 10796841. 2-Amino-1-(thiophen-3-yl)ethan-1-one (CAS 344242-68-8). National Library of Medicine. Accessed May 1, 2026. View Source
